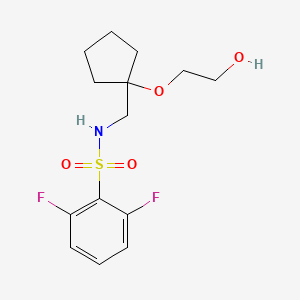

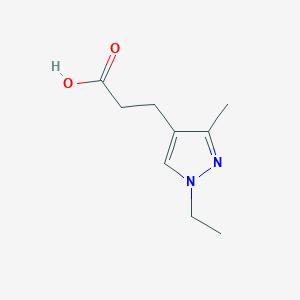

![molecular formula C13H7ClF6N2O2S B2541277 N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide CAS No. 120271-22-9](/img/structure/B2541277.png)

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of sulfonamide derivatives has been a topic of interest due to their potential applications in medicinal chemistry. In Abstract 1369, the authors describe the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamides, which are investigated for their anticancer properties. The synthesis involves the use of mesitylene sulfonyl chloride and ethylacetohydroxymate in dimethylformamide, followed by hydrolysis and amination to produce the N-amino salt. Subsequent reactions with substituted benzoyl chloride/benzenesulfonyl chloride and reduction with sodium borohydride yield the target compounds. These compounds were tested for cytotoxic effects on various breast cancer cell lines, with one compound showing potent cytotoxicity .

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can significantly influence their biological activity. In the case of the 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide, the dihedral angle between the pyridine rings is reported to be 46.85°, which could affect the compound's interaction with biological targets. The crystal structure reveals that molecules are linked through N—H⋯N hydrogen bonds, forming zigzag chains. This structural information is crucial for understanding the compound's behavior in a biological context .

Chemical Reactions Analysis

The reactivity of sulfonamide derivatives can lead to the formation of various products, depending on the reaction conditions. For instance, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine, when subjected to TMSOTf, yield pyrrolidin-3-ones instead of the expected 1,4-oxazepanes. This highlights the importance of understanding the chemical reactivity of sulfonamide derivatives to predict and control the synthesis of desired products .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The antimicrobial evaluation of 1,2,4-triazolo[1,5-a]pyridine, pyrimidine sulfonamides, and sulfinyl derivatives indicates that the presence of different substituents can lead to varied biological activities. The synthesized compounds' structures were confirmed by spectral and analytical data, which is essential for correlating structure with function .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Chemical Synthesis and Cyclization : Nadano et al. (2006) described the synthesis of prolines bearing fluorinated one-carbon units at the 4-position, using N-[3-(Trifluoromethyl)homoallyl]sulfonamides, highlighting the compound's utility in creating structurally unique prolines through nucleophilic cyclizations (Nadano, Y. Iwai, T. Mori, & J. Ichikawa, 2006).

Cationic Cyclisations : Haskins and Knight (2002) explored the use of sulfonamides, including compounds similar to the one , as terminators in cationic cyclisations, leading to the efficient formation of pyrrolidines and polycyclic systems, thus demonstrating the compound's role in facilitating complex molecular architectures (Haskins & D. Knight, 2002).

Application in Coordination Chemistry and Molecular Structures

- Metal Complexes and Noncovalent Interactions : Edder et al. (2000) discussed the unusual electronic effects of electron-withdrawing sulfonamide groups in self-assembled noncovalent heterodimetallic d-f podates, indicating the potential of such sulfonamide compounds in designing and understanding metal-organic frameworks and coordination chemistry (Edder, C. Piguet, G. Bernardinelli, et al., 2000).

Safety And Hazards

Direcciones Futuras

The future research directions for this compound could involve exploring its potential uses in various fields, such as pharmaceuticals or materials science. Additionally, research could be conducted to better understand its physical and chemical properties, as well as its safety and environmental impact .

Propiedades

IUPAC Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF6N2O2S/c14-10-5-8(13(18,19)20)6-21-11(10)22-25(23,24)9-3-1-2-7(4-9)12(15,16)17/h1-6H,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYIBGCTZWPUON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=N2)C(F)(F)F)Cl)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF6N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(trifluoromethyl)benzene-1-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethylphenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2541194.png)

![4-methyl-N-[2-(3-methylphenoxy)ethyl]benzamide](/img/structure/B2541195.png)

![N-ethyl-2-methoxy-N-[[4-(methylaminomethyl)phenyl]methyl]ethanamine](/img/structure/B2541205.png)

![2-(3-chloro-4-ethoxyphenyl)-5-((2-(2-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2541207.png)

![6-(4-chlorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2541208.png)

![5H,6H,7H,8H-imidazo[1,2-a]pyridin-7-amine dihydrochloride](/img/structure/B2541210.png)

![[(2S,3R)-1-Methyl-5-oxo-2-phenylpyrrolidin-3-yl]methylurea](/img/structure/B2541211.png)

![5-(tert-butyl)-N-isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2541212.png)